molecular formula C11H12BrNO B187526 (3-Bromobenzoyl)pyrrolidine CAS No. 346721-91-3

(3-Bromobenzoyl)pyrrolidine

Cat. No. B187526
M. Wt: 254.12 g/mol
InChI Key: ZFWDUMGAQDJYAE-UHFFFAOYSA-N
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Description

“(3-Bromobenzoyl)pyrrolidine” is an organic compound that consists of a benzene ring, a pyrrolidine ring, and a bromine atom attached to the benzene ring at the meta position. It has a molecular weight of 254.13 .


Synthesis Analysis

“(3-Bromobenzoyl)pyrrolidine” can be synthesized in several ways, including the reaction of pyrrolidine with 3-bromobenzoyl chloride or via the Suzuki-Miyaura cross-coupling reaction. The synthesis of pyrrolidines has been widely studied and various methods have been developed .


Molecular Structure Analysis

The molecular formula of “(3-Bromobenzoyl)pyrrolidine” is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .


Physical And Chemical Properties Analysis

“(3-Bromobenzoyl)pyrrolidine” is a white crystalline solid with a molecular weight of 289.17 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone. Its density is predicted to be 1.469±0.06 g/cm3 .

Scientific Research Applications

  • Drug Discovery

    • Summary of Application : (3-Bromobenzoyl)pyrrolidine is used in drug discovery as a versatile scaffold for novel biologically active compounds . It’s particularly useful due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
    • Methods of Application : The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Materials Science

    • Summary of Application : (3-Bromobenzoyl)pyrrolidine can also be used in materials science, although the specific applications in this field are not detailed in the sources I found.
  • Catalysis

    • Summary of Application : In the field of catalysis, (3-Bromobenzoyl)pyrrolidine can be used, but the specific applications and methods are not detailed in the sources I found.

properties

IUPAC Name

(3-bromophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWDUMGAQDJYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354197
Record name (3-BROMOBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobenzoyl)pyrrolidine

CAS RN

346721-91-3
Record name (3-BROMOBENZOYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-benzoyl chloride (2.7 g, 12 mmol) in DCM (40 mL) was chilled to zero degrees and treated with pyrrolidine (3 mL, 36.8 mmol). Reaction was allowed to come to room temperature and stir for 4 h. Mixture was then poured onto water and washed once. Organic phase then washed with brine, dried over sodium sulfate, filtered and evaporated to amber oil (3.1 g, 100%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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